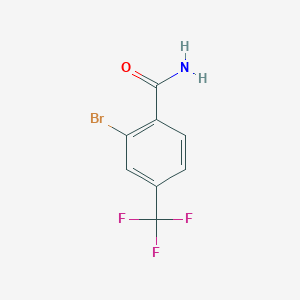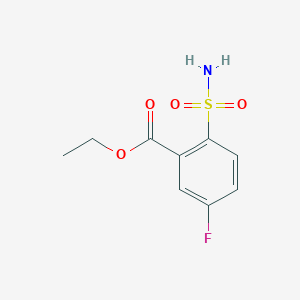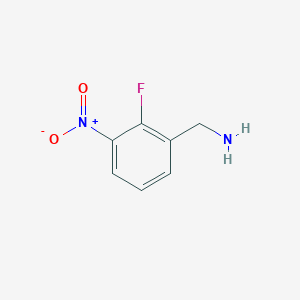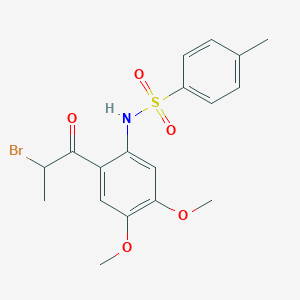![molecular formula C5H9Br2N3 B13004185 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide](/img/structure/B13004185.png)
2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide is a chemical compound with the molecular formula C5H9Br2N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to yield N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) produces the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with hydrogenated bonds.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the bromide ions.
Aplicaciones Científicas De Investigación
2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an agonist for specific receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide involves its interaction with specific molecular targets. For instance, it has been identified as a full agonist of the human GPR119 receptor, which is involved in glucose homeostasis and insulin secretion . The compound’s structure allows it to bind to the receptor and activate downstream signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole: A closely related compound with similar structural features.
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate: Another pyrazole derivative with different substituents.
1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride: A compound with a similar core structure but different functional groups.
Uniqueness
2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide is unique due to its specific bromide substituents, which confer distinct chemical reactivity and biological activity. Its ability to act as a full agonist for the GPR119 receptor sets it apart from other similar compounds, making it a valuable molecule for research in diabetes and metabolic disorders .
Propiedades
Fórmula molecular |
C5H9Br2N3 |
|---|---|
Peso molecular |
270.95 g/mol |
Nombre IUPAC |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;dihydrobromide |
InChI |
InChI=1S/C5H7N3.2BrH/c1-4-2-7-8-5(4)3-6-1;;/h2,6H,1,3H2,(H,7,8);2*1H |
Clave InChI |
WVADRQKFNODJKT-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1)NN=C2.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13004104.png)




![2-Bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13004112.png)

![2-(Pyrazolo[1,5-a]pyridin-2-yloxy)aceticacid](/img/structure/B13004132.png)

![tert-Butyl4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13004153.png)


![(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine](/img/structure/B13004166.png)
![4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B13004173.png)
